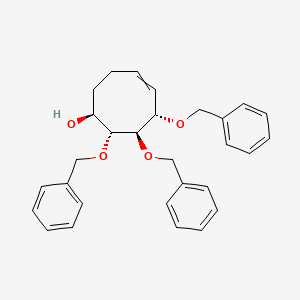
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol is a complex organic compound characterized by its cyclooctene core and three benzyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the cyclooctene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of benzyloxy groups: This step usually involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclooctene core can be reduced to form a saturated cyclooctane.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of new functionalized cyclooctene derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
Exploration of its potential as a pharmacophore in drug design, given its unique structural features.
Industry
Use in the development of new materials or as a precursor in the synthesis of polymers.
Mécanisme D'action
The mechanism by which (1S,6S,7R,8R)-6,7,8-Tris(benzyloxy)cyclooct-4-en-1-ol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through its benzyloxy groups, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctene derivatives: Compounds with similar cyclooctene cores but different substituents.
Benzyloxy compounds: Molecules with benzyloxy groups attached to different core structures.
Propriétés
Numéro CAS |
261956-05-2 |
|---|---|
Formule moléculaire |
C29H32O4 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(1S,6S,7R,8R)-6,7,8-tris(phenylmethoxy)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C29H32O4/c30-26-18-10-11-19-27(31-20-23-12-4-1-5-13-23)29(33-22-25-16-8-3-9-17-25)28(26)32-21-24-14-6-2-7-15-24/h1-9,11-17,19,26-30H,10,18,20-22H2/t26-,27-,28+,29+/m0/s1 |
Clé InChI |
LNQFTXSFDMHQSJ-QUAHOIDUSA-N |
SMILES isomérique |
C1C[C@@H]([C@H]([C@@H]([C@H](C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
SMILES canonique |
C1CC(C(C(C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


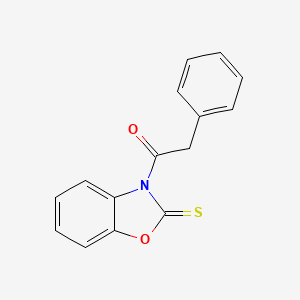
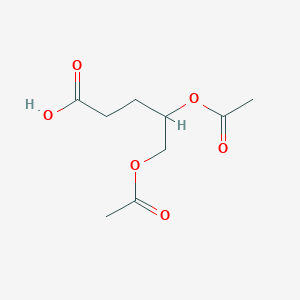

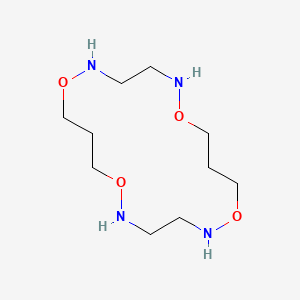
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
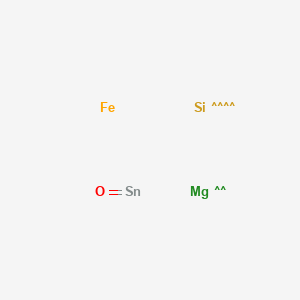
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
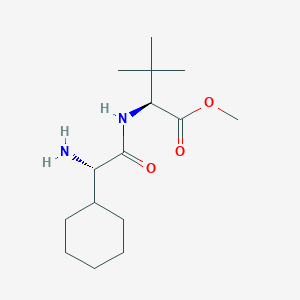
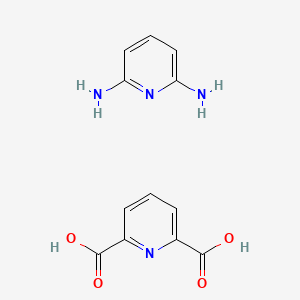
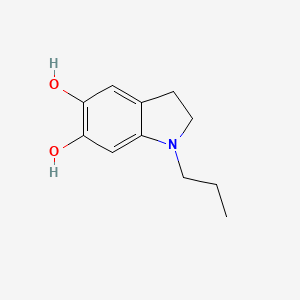
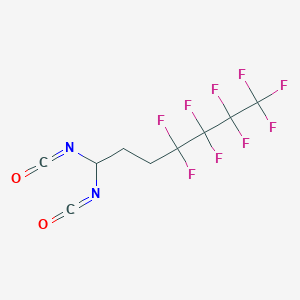
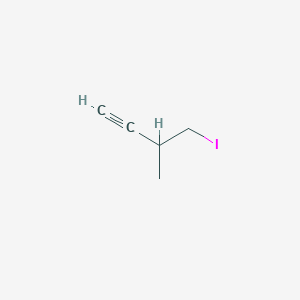
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
